molecular formula C19H22N4OS B2746074 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 2034542-93-1

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2746074
CAS No.: 2034542-93-1
M. Wt: 354.47
InChI Key: LCKSWAALOZWVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Tuning of Gel Properties

Gelation properties of urea derivatives can be significantly influenced by anions, showcasing the ability to tune the physical characteristics of hydrogels through anionic interactions. This highlights the potential application of such compounds in creating customizable gel materials for various industrial and biomedical applications (Lloyd & Steed, 2011).

Inhibition of p38α MAP Kinase

Urea derivatives, including those with pyrazole and thiazole moieties, have shown potent inhibitory activity against p38α MAP kinase, a protein involved in inflammatory responses and cell differentiation. This suggests their potential use in designing new therapeutic agents for diseases associated with p38α activity (Getlik et al., 2012).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Research on the synthesis of novel pyridine and naphthyridine derivatives from urea compounds has expanded the toolkit for constructing heterocyclic compounds with potential applications in drug development and materials science (Abdelrazek et al., 2010).

Antibacterial and Anti-Tumor Agents

Studies have synthesized new heterocyclic compounds containing a sulfonamido moiety from urea derivatives, showing significant antibacterial activities. This opens pathways for developing new antibiotics and exploring their roles in combating resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Acaricidal Activity

Research into N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)urea derivatives has demonstrated their acaricidal activity, suggesting their potential use in agricultural pest control (Xie Xian-ye, 2007).

Anti-Tumor Activity

The synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have revealed potent anti-tumor agents, indicating the utility of urea derivatives in developing new anticancer drugs (Gomha, Edrees, & Altalbawy, 2016).

Properties

IUPAC Name

1-(3-phenylpropyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c24-19(20-11-4-9-16-7-2-1-3-8-16)21-15-17(18-10-5-14-25-18)23-13-6-12-22-23/h1-3,5-8,10,12-14,17H,4,9,11,15H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKSWAALOZWVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.